molecular formula C21H20NO6D3 B602611 2-Demethyl Colchicine-d3 CAS No. 1217630-52-8

2-Demethyl Colchicine-d3

Cat. No. B602611
M. Wt: 388.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Demethyl Colchicine-d3 is a labeled metabolite of Colchicine . It exhibits anti-tumor activity . The molecular formula is C21H20D3NO6 and the molecular weight is 388.43 .


Molecular Structure Analysis

The molecular structure of 2-Demethyl Colchicine-d3 is represented by the formula C21H20D3NO6 . The compound is a labeled metabolite of Colchicine .

Scientific Research Applications

Microbial Catalyzed Demethylation

  • Regio-Selective Demethylation by Microbes: Streptomyces griseus ATCC 13273 can transform colchicine into 2-O-demethyl-colchicine (M1) and 3-O-demethyl-colchicine (M2), expanding the structural diversities and potential clinical applications of colchicinoids (Zhang et al., 2017).

Production and Optimization in Reactors

  • Enhanced Bioconversion in Reactors: The bioconversion of colchicine into pharmacologically active 3-demethylated colchicine (3-DMC) using Bacillus megaterium showed promising results, especially in packed-bed reactors, indicating a potential scalable method for producing this anticancer drug (Dubey et al., 2013).

Colchicine Derivative Production

  • Production of Colchicine Derivatives: Studies have focused on producing less hepatotoxic demethylation metabolites of colchicine, highlighting the significance of these derivatives in reducing adverse effects associated with colchicine use (Guo et al., 2019).

Bioconversion and Recovery Optimization

  • Optimization of Bioconversion Processes: Research has been conducted on optimizing the conditions for bioconversion and recovery of 3-demethylated colchicine, an important step in producing this anticancer drug (Dubey et al., 2011; Jawed et al., 2015).

Colchicine and Tubulin Interaction

  • Binding Site Identification: Studies have identified key binding sites for colchicine on β-tubulin, which is crucial for understanding its mechanism of action, especially in anticancer applications (Bai et al., 1996).

Biotransformation of Colchicinoids

  • Regioselective Biotransformation: Specific strains of Bacillus megaterium have been used to convert colchicinoids into their corresponding 3-O-glucosyl derivatives, an important step in manufacturing pharmaceuticals like thiocolchicoside (Ponzone et al., 2014).

Future Directions

The future directions of 2-Demethyl Colchicine-d3 research could involve further exploration of its anti-tumor activity . Additionally, the development of novel synthesis methods could be a potential area of study.

properties

IUPAC Name

2,2,2-trideuterio-N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOVAJCRYIUTBD-VSLDJYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Demethyl Colchicine-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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